N,N-dimethyl-1,2,3,4-tetrahydroisoquinolin-7-amine dihydrochloride
Description
Properties
IUPAC Name |
N,N-dimethyl-1,2,3,4-tetrahydroisoquinolin-7-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c1-13(2)11-4-3-9-5-6-12-8-10(9)7-11;;/h3-4,7,12H,5-6,8H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRYRHOINWHETK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(CCNC2)C=C1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1,2,3,4-tetrahydroisoquinolin-7-amine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 1,2,3,4-tetrahydroisoquinoline.
N-Methylation: The tetrahydroisoquinoline undergoes N-methylation using formaldehyde and formic acid, yielding N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline.
Amination: The N,N-dimethyl derivative is then aminated at the 7-position using appropriate amination reagents under controlled conditions.
Formation of Dihydrochloride Salt: Finally, the compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These are used to ensure consistent reaction conditions and high yield.
Purification: The product is purified using crystallization or chromatography techniques to achieve the desired purity levels.
Quality Control: Rigorous quality control measures are implemented to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1,2,3,4-tetrahydroisoquinolin-7-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines or other reduced derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents or other electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
Biological Activities
Research indicates that N,N-dimethyl-1,2,3,4-tetrahydroisoquinolin-7-amine dihydrochloride exhibits several biological activities:
- Neuroprotective Effects : Studies suggest that this compound may provide neuroprotection against neurodegenerative diseases. Its structure allows it to interact with various neurotransmitter systems, potentially modulating neuroinflammation and oxidative stress .
- Antidepressant Properties : The compound has been investigated for its antidepressant-like effects in animal models. It appears to influence serotonin and dopamine pathways, which are critical in mood regulation .
- Antitumor Activity : Preliminary studies have shown that derivatives of tetrahydroisoquinoline compounds can exhibit cytotoxic effects against certain cancer cell lines. This suggests potential applications in cancer therapy .
Applications in Medicinal Chemistry
The unique structure of this compound makes it a valuable scaffold for drug development:
- Lead Compound for Drug Design : The compound serves as a lead structure for synthesizing new drugs targeting neurological disorders and mood disorders. Its modifications can enhance efficacy and reduce side effects .
- Synthesis of Analogues : Researchers are exploring the synthesis of analogues to improve the pharmacological profile of the parent compound. This includes altering functional groups to optimize binding affinity to target receptors .
Case Studies
- Neuroprotective Studies :
- Antidepressant Research :
- Cancer Cell Line Studies :
Mechanism of Action
The mechanism by which N,N-dimethyl-1,2,3,4-tetrahydroisoquinolin-7-amine dihydrochloride exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways: It can modulate various biochemical pathways, influencing cellular processes such as signal transduction and neurotransmission.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Key Observations:
Positional Isomerism: The 6-amine analog (2-methyl-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride) shows a 0.97 similarity score, highlighting the sensitivity of molecular recognition to amine positioning .
Salt Form: Dihydrochloride salts (e.g., target compound and 7-methyl-benzazepin-5-amine dihydrochloride) generally exhibit higher aqueous solubility than monohydrochloride analogs, favoring drug delivery .
Molecular Weight :
- The target compound (247.18 g/mol) is heavier than the 6-amine dihydrochloride analog (234.15 g/mol), primarily due to the additional methyl groups .
Research Implications and Limitations
- Structural Optimization : The dimethyl substitution and dihydrochloride salt in the target compound may enhance bioavailability compared to simpler analogs, though pharmacological validation is needed.
- Hazard Profile: Similar compounds (e.g., 1,2,3,4-tetrahydroisoquinolin-7-amine hydrochloride) carry warnings for health hazards (H302, H315, etc.), suggesting the need for stringent safety protocols during handling .
- Data Gaps : The absence of explicit pharmacological or crystallographic data for the target compound limits functional insights. Future studies should prioritize X-ray refinement (e.g., using SHELX ) and bioactivity assays.
Biological Activity
N,N-Dimethyl-1,2,3,4-tetrahydroisoquinolin-7-amine dihydrochloride (CAS Number: 1803565-88-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C11H17ClN2 |
| Molecular Weight | 212.72 g/mol |
| CAS Number | 1803565-88-9 |
| Melting Point | Not available |
| LogP | 1.72710 |
This compound exhibits various biological activities primarily through its interaction with neurotransmitter receptors and potential anti-inflammatory effects. It has been studied for its role as a modulator of the N-methyl-D-aspartate receptor (NMDAR), which is critical in synaptic plasticity and memory function.
- NMDAR Modulation : This compound has shown selective activity towards GluN2C and GluN2D subtypes of NMDARs, which are implicated in neuroprotection and cognitive functions. Studies indicate that certain enantiomers have improved potency compared to their racemic counterparts .
- Anti-inflammatory Properties : Research has suggested that derivatives of tetrahydroisoquinolines can inhibit inflammatory pathways, reducing the production of pro-inflammatory cytokines in various models .
- Neuroprotective Effects : The compound has been linked to neuroprotective effects against excitotoxicity associated with neurodegenerative diseases .
Pharmacokinetics
Pharmacokinetic studies reveal that this compound demonstrates favorable absorption and distribution characteristics in animal models. The following table summarizes key pharmacokinetic parameters:
| Parameter | Value |
|---|---|
| Oral Bioavailability | High |
| Plasma Half-Life | Approximately 3 hours |
| Volume of Distribution (Vd) | 1.65 L/kg |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Neuroprotection : A study published in Journal of Medicinal Chemistry demonstrated that the compound protects neurons from glutamate-induced toxicity by modulating calcium influx through NMDARs .
- Anti-inflammatory Effects : In a model of lipopolysaccharide (LPS)-induced inflammation, the compound significantly reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .
- Behavioral Studies : Behavioral assays in rodent models showed that treatment with the compound improved memory retention and learning capabilities, suggesting cognitive-enhancing properties .
Q & A
Q. What are the recommended methods for synthesizing and characterizing N,N-dimethyl-1,2,3,4-tetrahydroisoquinolin-7-amine dihydrochloride?
- Methodological Answer : Synthesis typically involves reductive amination or cyclization of precursor amines. For characterization:
- NMR Spectroscopy : Use - and -NMR to confirm the tetrahydroisoquinoline backbone and dimethylamine substituents.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular formula (CHNCl) with an exact mass of ~262.08 g/mol.
- HPLC Purity Analysis : Employ reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile gradient) to verify ≥95% purity .
Q. How can researchers assess the compound’s solubility and stability in aqueous buffers for in vitro assays?
- Methodological Answer :
- Solubility : Use a shake-flask method with phosphate-buffered saline (PBS, pH 7.4) or simulated gastric fluid (pH 1.2). Centrifuge and quantify supernatant via UV-Vis spectroscopy.
- Stability : Perform forced degradation studies under oxidative (HO), thermal (40–60°C), and photolytic (UV light) conditions. Monitor degradation products via HPLC .
Advanced Research Questions
Q. What experimental strategies are used to study structure-activity relationships (SAR) for antibacterial applications of tetrahydroisoquinoline derivatives?
- Methodological Answer :
- Analog Synthesis : Modify substituents at positions 7 (amine) and 1,2 (dimethyl groups). Introduce halogens or bulky groups to test steric/electronic effects.
- In Vitro Assays : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using MIC (minimum inhibitory concentration) assays. Compare results to known isoquinoline-based antibiotics like saframycin analogs .
Q. How can researchers evaluate the compound’s potential interaction with CNS receptors (e.g., serotonin receptors) for neuropsychiatric drug development?
- Methodological Answer :
- Receptor Binding Assays : Use HEK293 cells transfected with human 5-HT, 5-HT, or 5-HT receptors. Measure competitive binding against -ketanserin (5-HT) or -mesulergine (5-HT).
- Functional Assays : Monitor intracellular calcium flux (Fluo-4 dye) to determine agonism/antagonism. Compare efficacy to reference compounds like PAT [(4-phenyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalene-2-amine)] .
Q. What in vivo models are suitable for assessing pharmacokinetics and efficacy of this compound in cancer research?
- Methodological Answer :
- Pharmacokinetics : Administer intravenously/orally to rodents. Collect plasma samples at timed intervals and quantify via LC-MS/MS. Calculate parameters like , , and bioavailability.
- Xenograft Models : Implant human cancer cells (e.g., breast cancer MDA-MB-231) into immunodeficient mice. Dose with the compound (10–50 mg/kg) and measure tumor volume regression over 21 days .
Q. How can researchers address discrepancies in biological activity data between in vitro and in vivo studies?
- Methodological Answer :
- Metabolite Profiling : Identify active metabolites via liver microsomal incubation (e.g., human CYP3A4) followed by LC-MS analysis.
- Protein Binding Assays : Use equilibrium dialysis to measure plasma protein binding, which may reduce free drug concentration in vivo.
- Dose Optimization : Adjust dosing regimens based on PK/PD modeling to bridge efficacy gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
